molecular formula C11H16ClNO B6324001 N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1158305-74-8

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B6324001
CAS No.: 1158305-74-8
M. Wt: 213.70 g/mol
InChI Key: ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
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Description

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C11H15NO.ClH and a molecular weight of 213.71 g/mol It is a heterocyclic amine that features a tetrahydropyran ring substituted with a phenyl group and an amine group

Preparation Methods

The synthesis of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.

    Substitution with Phenyl Group: The tetrahydropyran ring is then substituted with a phenyl group using a Friedel-Crafts alkylation reaction.

    Introduction of the Amine Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions .

Chemical Reactions Analysis

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can undergo reduction reactions to form reduced amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis .

Scientific Research Applications

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride can be compared with other similar compounds, such as:

    N-Phenyltetrahydro-2H-pyran-4-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    N-Phenylpiperidine-4-amine: Features a piperidine ring instead of a tetrahydropyran ring, leading to different chemical properties and biological activities.

    N-Phenylmorpholine-4-amine: Contains a morpholine ring, which can influence its interactions with biological molecules.

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-phenyloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701863
Record name N-Phenyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360058-83-9
Record name N-Phenyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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